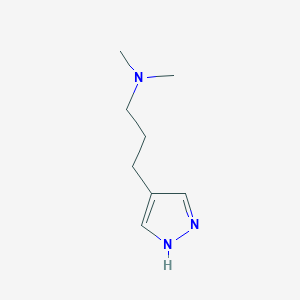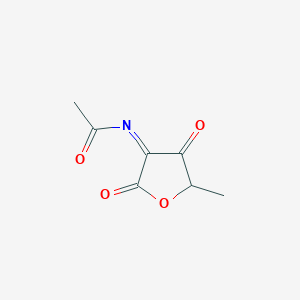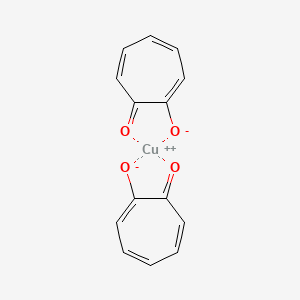
N,N-Dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine is a heterocyclic compound featuring a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction is carried out at 100°C for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound is structurally similar but contains nitro groups, which confer different chemical properties.
3,5-Dimethyl-1H-pyrazol-4-amine: Another related compound with different substituents on the pyrazole ring.
Uniqueness
N,N-Dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its combination of a pyrazole ring with a dimethylamino group makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(1H-pyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-11(2)5-3-4-8-6-9-10-7-8/h6-7H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
UIWPKIDYDOBNKC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1=CNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)



-](/img/structure/B12872964.png)
![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)




